(4-Chloro-3,5-difluorophenyl)boronic acid
Overview
Description
(4-Chloro-3,5-difluorophenyl)boronic acid is a boronic acid derivative with the molecular formula C6H4BClF2O2 and a molecular weight of 192.36 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine and fluorine atoms. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of (4-Chloro-3,5-difluorophenyl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
The compound interacts with its target through a two-step process: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst becomes oxidized as it donates electrons to form a new Pd-C bond . In the transmetalation step, the organoboron compound, such as this compound, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, affects the biochemical pathway of carbon-carbon bond formation . This reaction enables the synthesis of complex organic compounds, including biologically active compounds and pharmaceuticals .
Pharmacokinetics
As an organoboron compound, it is expected to have good stability and reactivity, which can influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including fluorinated biaryl derivatives and honokiol analogs , which have significant biological activity.
Biochemical Analysis
Biochemical Properties
(4-Chloro-3,5-difluorophenyl)boronic acid is involved in the synthesis of several organic compounds . It is used as a reactant in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The compound interacts with various biomolecules during these reactions, including palladium catalysts and other organic groups .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a reactant in biochemical reactions
Molecular Mechanism
The molecular mechanism of this compound is closely tied to its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound participates in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Metabolic Pathways
This compound is involved in Suzuki-Miyaura cross-coupling reactions, a type of metabolic pathway . Detailed information on the specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, is not explicitly documented in the current literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,5-difluorophenyl)boronic acid typically involves the reaction of 4-chloro-3,5-difluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: -78°C to room temperature
Reagents: Trimethyl borate, 4-chloro-3,5-difluorophenyl magnesium bromide
Workup: Hydrolysis with aqueous acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3,5-difluorophenyl)boronic acid primarily undergoes:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The chlorine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), temperature (80-100°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or acetonitrile.
Major Products
Suzuki-Miyaura Cross-Coupling: Biaryl compounds
Oxidation: Phenols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
(4-Chloro-3,5-difluorophenyl)boronic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylboronic acid: Similar structure but lacks the chlorine substituent.
4-Chlorophenylboronic acid: Similar structure but lacks the fluorine substituents.
Phenylboronic acid: Lacks both chlorine and fluorine substituents.
Uniqueness
(4-Chloro-3,5-difluorophenyl)boronic acid is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions . The combination of these substituents can enhance the compound’s utility in various synthetic applications, making it a valuable reagent in organic chemistry .
Properties
IUPAC Name |
(4-chloro-3,5-difluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BClF2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZAPMPDGUNQDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)Cl)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BClF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590195 | |
Record name | (4-Chloro-3,5-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864759-63-7 | |
Record name | (4-Chloro-3,5-difluorophenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20590195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Difluoro-4-chlorophenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.